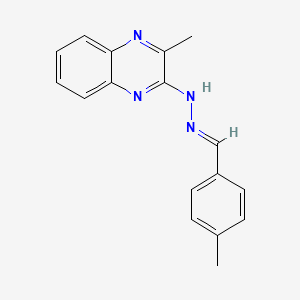
4-methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of hydrazones, such as this compound, is achieved by combining suitable aldehydes with four hydrazides . Various approaches for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular formula of this compound is C17H16N4. The molecular weight is 276.343.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure, melting point, boiling point, and density .科学的研究の応用
Synthesis and Anticonvulsant Activity
A study by Wagle et al. (2009) involved the synthesis of new quinoxaline derivatives, including those related to the structure of interest, demonstrating potent anticonvulsant activities. The synthesis process involved reactions with aromatic aldehydes and hydrazine hydrate, leading to compounds with promising in vivo anticonvulsant effects. This research highlights the potential of such compounds in the development of new therapeutic agents for epilepsy and related disorders (Wagle, Adhikari, & Kumari, 2009).
Macroheterocyclic Compounds Synthesis
Dziomko et al. (1981) synthesized macrocyclic compounds based on 3-chloro-2-hydrazinoquinoxaline, demonstrating a complex chemical process that could yield novel structures with potential pharmacological applications. These compounds, including hexaazacyclotetradecene derivatives, illustrate the versatility of quinoxaline derivatives in synthetic chemistry and their potential as scaffolds for developing new drugs (Dziomko, Stopnikova, Shmelev, Ryabokobylko, Adamová, Gurevich, & Poponova, 1981).
Antimicrobial Activity
Taiwo, Obafemi, & Akinpelu (2021) explored the synthesis and antibacterial properties of 3-methyl-6-nitroquinoxaline-2-hydrazone derivatives, demonstrating significant antibacterial activity against various bacterial strains. This study underscores the potential of quinoxaline hydrazone derivatives as candidates for developing new antibacterial agents, highlighting their broad-spectrum activities against pathogens resistant to existing antibiotics (Taiwo, Obafemi, & Akinpelu, 2021).
Neuroprotective Applications
Rajamanickam et al. (2016) investigated the neuroprotective role of novel quinoxaline-2,3-bis hydrazones in a rat model of demyelination induced by ethidium bromide. The synthesized compounds exhibited curative and preventive effects against demyelination, showcasing the therapeutic potential of quinoxaline derivatives in treating neurodegenerative disorders (Rajamanickam, Selvaraj, Selvaraj, & Rajendran, 2016).
特性
IUPAC Name |
3-methyl-N-[(E)-(4-methylphenyl)methylideneamino]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-12-7-9-14(10-8-12)11-18-21-17-13(2)19-15-5-3-4-6-16(15)20-17/h3-11H,1-2H3,(H,20,21)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXWQIQVLVZAEV-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
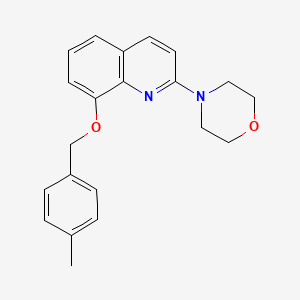
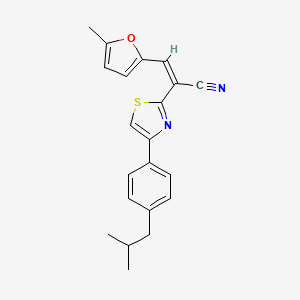
![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B2612709.png)
![N-Propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-ynamide](/img/structure/B2612710.png)

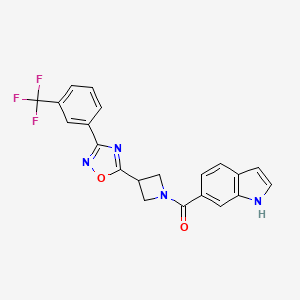
![N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2612714.png)
![1-(2,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2612717.png)
![Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2612718.png)
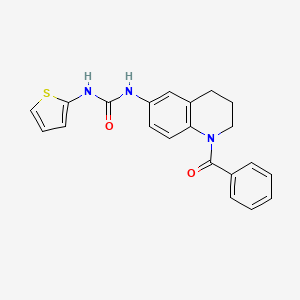
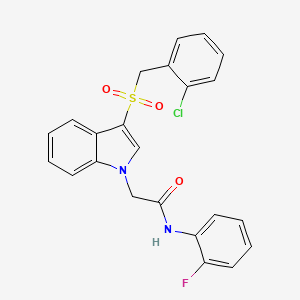
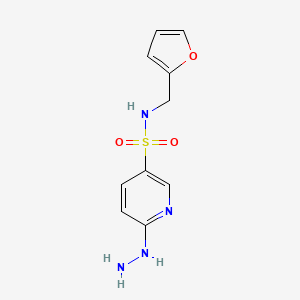

![3-(3,4-Dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2612729.png)
